5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine
Description
5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a central thiazole ring substituted with a methyl group at position 5 and a 2,4,5-trimethylphenyl group at position 2. Its molecular formula is C₁₃H₁₆N₂S (molar mass: 232.34 g/mol).
Properties
IUPAC Name |
5-methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-7-5-9(3)11(6-8(7)2)12-10(4)16-13(14)15-12/h5-6H,1-4H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFISNMEGPNATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(SC(=N2)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234154 | |
| Record name | 5-Methyl-4-(2,4,5-trimethylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-80-6 | |
| Record name | 5-Methyl-4-(2,4,5-trimethylphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743444-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-(2,4,5-trimethylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4,5-trimethylphenyl isothiocyanate with 2-bromo-3-methylbut-2-ene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the C2 Position
The C2 amine group exhibits moderate nucleophilicity, enabling substitution reactions under acidic or basic conditions.
Key reactions :
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Acylation : Reacts with aryl acyl chlorides (e.g., 4-chlorobenzoyl chloride) in dichloromethane at 0–25°C to form N-acyl derivatives. Yields range from 63% to 93% depending on steric hindrance .
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Sulfonylation : Treatment with benzenesulfonyl chloride in pyridine produces sulfonamide derivatives (e.g., N-benzenesulfonyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazol-2-amine) with 63–68% yields .
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | 4-Cl-Benzoyl Cl | CH₂Cl₂, 0–25°C | N-(4-Chlorobenzoyl)thiazol-2-amine | 93% | |
| Sulfonylation | PhSO₂Cl | Pyridine, RT | N-Benzenesulfonylthiazol-2-amine | 68% |
Electrophilic Aromatic Substitution (EAS)
The electron-donating methyl groups on the aryl ring facilitate electrophilic substitution at the ortho/para positions of the phenyl group.
Key reactions :
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form nitro derivatives. Substituent regioselectivity depends on steric effects.
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Halogenation : Bromination with HBr/BuOOH yields α-bromo intermediates, which are precursors for cyclization reactions .
Coordination Chemistry
The thiazole nitrogen and amine group act as Lewis bases, forming complexes with transition metals.
Example :
-
Ag(I) Complexation : Reacts with Ag₂O in CH₂Cl₂ to form [Ag(NHC)₂]ClO₄ complexes. X-ray crystallography confirms linear coordination geometry .
| Metal | Ligand Ratio | Complex Structure | Application | Source |
|---|---|---|---|---|
| Ag(I) | 1:2 | Linear bis-NHC | Catalysis |
Cyclization Reactions
The amine group participates in heterocycle formation under catalytic conditions.
Key reaction :
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Pyrimidine Coupling : Reacts with 6-chloro-2-methylpyrimidin-4-amine in DMF/K₂CO₃ at 80°C to yield N-(pyrimidin-4-yl)thiazol-2-amine derivatives. Isolated yields reach 98% .
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Chloro-2-methylpyrimidine | DMF, K₂CO₃, 80°C | N-(6-Chloropyrimidin-4-yl)thiazol-2-amine | 98% |
Reductive Alkylation
The amine undergoes reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN.
Example :
-
Reaction with 4-morpholinecarboxaldehyde produces N-alkylated derivatives used in kinase inhibition studies .
Oxidation Reactions
Controlled oxidation of the thiazole ring modifies its electronic properties:
-
Sulfoxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the sulfur atom to sulfoxides.
Cross-Coupling Reactions
The aryl group participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O at 90°C .
| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄ | Dioxane/H₂O, 90°C | 4-(4-Methoxyphenyl)thiazol-2-amine | 85% |
Demethylation Reactions
Methoxy groups on aryl rings undergo demethylation with BBr₃:
-
Selective demethylation at the para position occurs with 1.5 eq. BBr₃, yielding phenolic derivatives (72% yield) .
Biological Activity Correlation
Modifications at the C2 amine directly impact pharmacological properties:
| Derivative | Bioactivity (IC₅₀) | Target | Source |
|---|---|---|---|
| N-Benzoyl | 2.01 µM | HT29 Colorectal Cancer | |
| N-Morpholinocarbonyl | 5.15 µM | Prostate Cancer |
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic functionalization at the amine or aryl group enables tailored applications, from anticancer agents to organometallic catalysts.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Antimicrobial Activity : Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties can inhibit the growth of various bacteria and fungi. The specific application of 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine in this context may involve testing against resistant strains of pathogens.
- Anticancer Potential : Thiazole derivatives have shown promise in cancer research. The compound could be investigated for its ability to induce apoptosis in cancer cells or inhibit tumor growth through specific pathways.
2. Proteomics Research
- This compound is available for proteomics research applications, suggesting its utility in studying protein interactions and functions. It may serve as a probe or inhibitor in various biochemical assays, helping to elucidate cellular mechanisms and pathways involved in disease processes .
3. Material Science
- Synthesis of Novel Materials : The unique structure of this compound can be utilized in the synthesis of advanced materials. Its incorporation into polymers or composites could enhance material properties such as thermal stability or electrical conductivity.
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations :
- Lipophilicity : The 2,4,5-trimethylphenyl group increases logP (~3.5) compared to phenyl (~2.8) but is less lipophilic than trifluoromethylbenzyl (~3.9). This suggests moderate membrane permeability.
- Electronic Effects : The trimethylphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃, Cl/F) in analogs. This may reduce electrophilic reactivity but enhance stability .
Biological Activity
5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring substituted with a methyl group and a 2,4,5-trimethylphenyl group. Its molecular formula is , and it has a molecular weight of 232.34 g/mol. The synthesis typically involves the cyclization of 2,4,5-trimethylphenyl isothiocyanate with 2-bromo-3-methylbut-2-ene in the presence of a base like potassium carbonate in organic solvents such as dimethylformamide .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism likely involves the disruption of bacterial cell membrane integrity or inhibition of essential bacterial enzymes .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vivo studies demonstrated that it can reduce carrageenan-induced paw edema in mice, suggesting its potential as an anti-inflammatory agent. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in the inflammatory response .
Anticancer Potential
In cancer research, this compound has shown promise as an anticancer agent. It was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .
The biological activities of this compound can be attributed to its structural features that allow interaction with specific molecular targets:
- Antimicrobial Mechanism : Inhibition of bacterial enzymes or disruption of cell membranes.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties that may enhance its biological activity:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Methyl-5-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine | Moderate antimicrobial | Slightly different substitution pattern |
| 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-oxazole-2-amine | Lower anti-inflammatory activity | Oxazole ring instead of thiazole |
| 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-imidazole-2-amine | Anticancer properties | Imidazole ring offers different reactivity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Study : A study demonstrated that the compound inhibited both Gram-positive and Gram-negative bacteria with varying effectiveness. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial potential compared to standard antibiotics .
- Anti-inflammatory Study : Research involving carrageenan-induced inflammation in mice showed significant reduction in paw swelling when treated with this compound compared to controls .
- Cytotoxicity Assay : In vitro assays revealed that this thiazole derivative selectively induced apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells .
Q & A
Q. Key Optimization Factors :
- Temperature Control : Excessive heat can lead to decomposition; maintaining 80–90°C during cyclization prevents side reactions.
- Catalyst Loading : 5 mol% Pd catalyst in Suzuki coupling balances yield and cost .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A multi-technique approach is essential:
Spectroscopy :
- ¹H/¹³C NMR : Compare peaks with predicted chemical shifts (e.g., thiazole C-2 amine proton at δ 5.8–6.2 ppm; aromatic protons at δ 6.9–7.3 ppm) .
- IR : Confirm N-H stretch (3200–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .
Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement (e.g., CCDC entry 7119063 for analogous thiazoles) .
Advanced: How can computational methods improve the synthesis and scalability of this compound?
Methodological Answer:
Computational tools address reaction inefficiencies:
Reaction Path Search : Quantum chemical calculations (DFT) model transition states to identify low-energy pathways .
Machine Learning (ML) : Train ML models on existing reaction data to predict optimal conditions (solvent, catalyst, temperature) .
Scale-up Simulation : COMSOL Multiphysics models heat/mass transfer in reactors to avoid hotspots during large-scale synthesis .
Example : ML-guided optimization reduced reaction time for a thiadiazole analog by 40% while maintaining 85% yield .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial efficacy)?
Methodological Answer:
Discrepancies often arise from:
Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity; CLSI guidelines for antimicrobial testing) .
Structural Analogues : Compare activities of derivatives (e.g., replacing 2,4,5-trimethylphenyl with benzo[d][1,3]dioxol-5-ylmethyl alters membrane permeability) .
Impurity Analysis : HPLC-MS to rule out byproducts (e.g., unreacted thiourea derivatives) that may skew results .
Case Study : A 2026 study found that impurities >2% in 5-methylthiazole analogs led to false-positive antifungal activity .
Advanced: What mechanistic studies are recommended to elucidate its biological targets?
Methodological Answer:
Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., CYP51) .
CRISPR-Cas9 Knockout : Validate target engagement in cell lines (e.g., delete suspected kinase genes and measure IC₅₀ shifts) .
Metabolomics : LC-MS/MS to track downstream metabolites (e.g., ATP depletion in cancer cells) .
Example : Docking of a thiazole-2-amine analog revealed strong binding to tubulin (ΔG = -9.2 kcal/mol), explaining observed mitotic arrest .
Basic: What safety and waste-handling protocols are critical during synthesis?
Methodological Answer:
Waste Segregation : Separate halogenated byproducts (e.g., from Suzuki coupling) from non-halogenated solvents .
Neutralization : Treat acidic/aqueous waste with NaOH (1M) before disposal .
Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid exposure to Pd catalysts .
Advanced: How can researchers leverage X-ray crystallography to study structure-activity relationships (SAR)?
Methodological Answer:
Co-crystallization : Grow crystals with target proteins (e.g., HIV protease) to identify binding motifs .
Electron Density Maps : Analyze bond lengths (e.g., C-S bond ~1.74 Å in thiazole rings) to guide SAR modifications .
Thermal Ellipsoids : Assess conformational flexibility; rigid structures often enhance potency .
Example : A 2020 study used X-ray data to optimize a thiadiazole analog’s substituents, improving IC₅₀ against M. tuberculosis by 12-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
